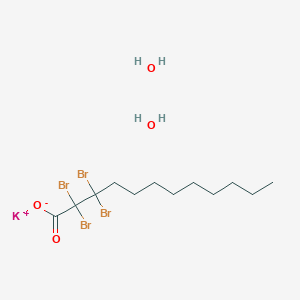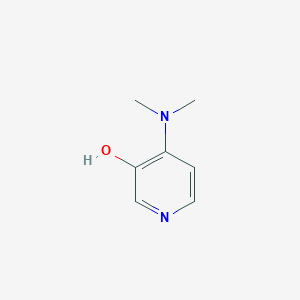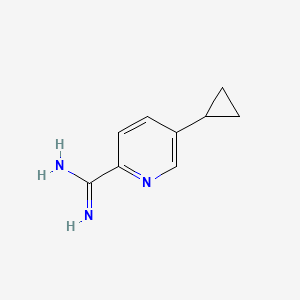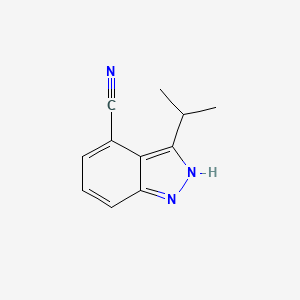
(S)-1-(4-Methoxyphenyl)pentan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound
It belongs to the class of substituted amphetamines and shares similarities with other psychoactive compounds. PMA is an enantiomer, meaning it exists in two mirror-image forms (S and R).
准备方法
Synthetic Routes:
Leuckart-Wallach Reaction:
Industrial Production:
- PMA is not commonly produced industrially due to its limited applications and potential health risks. it may be synthesized in research laboratories for scientific purposes.
化学反应分析
PMA can undergo various chemical reactions:
Oxidation: PMA can be oxidized to form 4-methoxyphenylacetone.
Reduction: The reverse reaction, reducing 4-methoxyphenylacetone to PMA, is also possible.
Substitution: PMA can undergo nucleophilic substitution reactions at the amino group.
Common Reagents: Reagents like hydrogen peroxide, lithium aluminum hydride, and various acids are used in these reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used.
科学研究应用
PMA has limited research applications:
Neurochemistry: It has been studied for its effects on neurotransmitter systems, particularly serotonin and dopamine.
Toxicology: PMA is associated with toxicity and has been implicated in cases of drug-related fatalities.
Pharmacology: Researchers explore its interactions with receptors and transporters.
作用机制
- PMA primarily affects serotonin release and reuptake, leading to altered mood, increased energy, and hallucinogenic effects.
- It acts as a serotonin releaser and may also interact with dopamine receptors.
相似化合物的比较
- PMA is structurally related to MDMA (ecstasy) but lacks the empathogenic properties of MDMA.
- Other similar compounds include MDA (3,4-methylenedioxyamphetamine) and 4-methoxy-N-methylamphetamine (PMMA).
: Shulgin, A. T., & Shulgin, A. (1991). Pihkal: A Chemical Love Story. Transform Press. : EMCDDA. (2015). European Drug Report 2015: Trends and Developments. European Monitoring Centre for Drugs and Drug Addiction. : Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264–355. doi:10.1124/pr.115.011478
属性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC 名称 |
(1S)-1-(4-methoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h6-9,12H,3-5,13H2,1-2H3/t12-/m0/s1 |
InChI 键 |
MAQCJIYQOOBEKW-LBPRGKRZSA-N |
手性 SMILES |
CCCC[C@@H](C1=CC=C(C=C1)OC)N |
规范 SMILES |
CCCCC(C1=CC=C(C=C1)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Bromoimidazo[2,1-f][1,2,4]triazine](/img/structure/B12964477.png)


![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12964490.png)
![Methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12964501.png)




![Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate](/img/structure/B12964524.png)


